2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid;dihydrochloride
Description
2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative characterized by an imidazole ring substituted with a methyl group at position 5 and a propanoic acid backbone. The dihydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for biochemical and pharmaceutical research. Structurally, it differs from naturally occurring histidine by the methyl substitution on the imidazole ring and the presence of two hydrochloride moieties.
Properties
IUPAC Name |
2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-4-6(10-3-9-4)2-5(8)7(11)12;;/h3,5H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDXTBSSUROATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166331-05-1 | |
| Record name | 2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid;dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst such as erbium triflate.
Methylation: The imidazole ring is then methylated at the 5-position using methylating agents under controlled conditions.
Amino Acid Formation: The methylated imidazole is then reacted with a suitable amino acid precursor to form the propanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring or the propanoic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Products with new substituents on the imidazole ring.
Scientific Research Applications
Biological Significance
The compound serves as a non-proteinogenic amino acid and is involved in various metabolic processes. Its structural similarity to histidine allows it to participate in biochemical pathways that are crucial for cellular functions.
Scientific Research Applications
-
Nutritional Studies
- Research indicates that 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid dihydrochloride may play a role in protein synthesis and muscle metabolism. Studies suggest that supplementation can enhance muscle recovery and growth due to its involvement in the synthesis of creatine and other important metabolites .
- Pharmacological Applications
- Biochemical Research
- Studies on Neurotransmission
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of the target compound with related imidazole-containing derivatives:
*Calculated based on molecular formula.
Key Observations:
- Salt Form: The dihydrochloride salt improves aqueous solubility compared to non-salt forms but may reduce membrane permeability .
- Backbone Variation: Replacing the carboxylic acid group (propanoic acid) with a propanol group (as in histidinol) shifts reactivity from acidic to neutral, impacting biological interactions .
Biological Activity
2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid; dihydrochloride, also known as an imidazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an imidazole ring, contributing to its pharmacological properties. This article explores its biological activity, including antimicrobial, antiviral, and potential therapeutic applications.
- Molecular Formula : C₇H₁₁N₃O₂
- Molecular Weight : 169.181 g/mol
- CAS Number : 40519-43-5
- LogP : 0.3728 (indicating moderate lipophilicity)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various imidazole derivatives, including 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.69 µM |
| Escherichia coli | 8.33 µM |
| Bacillus subtilis | 5.64 µM |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Research indicates that it may inhibit viral replication in certain contexts, particularly against enveloped viruses like HSV (Herpes Simplex Virus). In vitro studies have shown that derivatives of this compound can exhibit IC₅₀ values in the low micromolar range against various viral strains .
Neuroprotective Effects
The neuroprotective potential of 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid has been explored in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for further research in treating conditions such as Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against common pathogens demonstrated its potential as an effective antimicrobial agent. The results indicated that formulations containing this compound significantly reduced bacterial load in infected tissues when compared to controls.
Case Study 2: Antiviral Activity Against HSV
In a controlled laboratory setting, researchers tested the antiviral activity of 2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid against HSV. The compound showed a dose-dependent reduction in viral titers, suggesting mechanisms that may involve interference with viral entry or replication processes.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Modulation of Immune Response : The compound could enhance immune responses by stimulating macrophage activity.
- Oxidative Stress Reduction : Its antioxidant properties may protect cells from oxidative damage during infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
